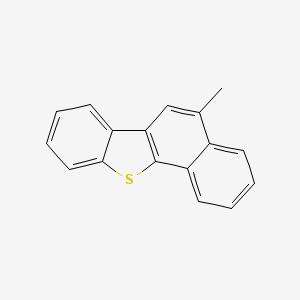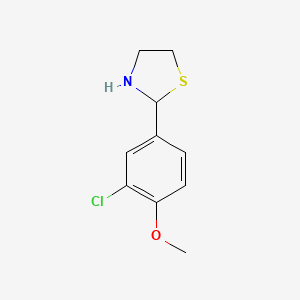
N-(2-methoxyphenyl)acridin-9-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)acridin-9-amine is a derivative of acridine, a heterocyclic compound known for its wide range of applications in various fields such as pharmacology, material sciences, and photophysics . Acridine derivatives, including this compound, are of significant interest due to their unique physical and chemical properties, biological activities, and industrial applications .
Vorbereitungsmethoden
The synthesis of N-(2-methoxyphenyl)acridin-9-amine typically involves the reaction of 6,9-dichloro-2-methoxyacridine with appropriate amines in the presence of potassium carbonate (K₂CO₃) and dimethylformamide (DMF) . The final product can be obtained through a microwave-assisted reaction with an artemisinin analogue in acetonitrile, using potassium carbonate (K₂CO₃) and potassium iodide (KI) as catalysts . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
N-(2-methoxyphenyl)acridin-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more hydrophilic species or practically insoluble acridones.
Reduction: In a reductive environment, partially hydrogenated acridines can be formed.
Substitution: The compound can undergo nucleophilic substitution reactions, such as oxidative nucleophilic substitution of hydrogen (SNH) amidation.
Common reagents and conditions used in these reactions include oxidizing agents like air oxygen, halogens, sulfur, and metal cations, as well as reducing agents in reductive environments . Major products formed from these reactions include acridones and partially hydrogenated acridines .
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyphenyl)acridin-9-amine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of N-(2-methoxyphenyl)acridin-9-amine primarily involves DNA intercalation, where the compound inserts itself between DNA base pairs, disrupting biological processes involving DNA and related enzymes . This intercalation can inhibit topoisomerase or telomerase enzymes, leading to anticancer effects . The compound’s ability to penetrate the blood-brain barrier makes it a potential candidate for treating central nervous system tumors and neurodegenerative diseases .
Vergleich Mit ähnlichen Verbindungen
N-(2-methoxyphenyl)acridin-9-amine can be compared with other acridine derivatives such as:
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Exhibits high activity against solid tumors and can penetrate the blood-brain barrier.
Triazoloacridone (C-1305): Known for its anticancer properties and ability to act as a DNA intercalator.
Amsacrine (m-AMSA): Used clinically for its anticancer activity, particularly in treating leukemia.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other acridine derivatives .
Eigenschaften
CAS-Nummer |
75775-77-8 |
|---|---|
Molekularformel |
C20H16N2O |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
N-(2-methoxyphenyl)acridin-9-amine |
InChI |
InChI=1S/C20H16N2O/c1-23-19-13-7-6-12-18(19)22-20-14-8-2-4-10-16(14)21-17-11-5-3-9-15(17)20/h2-13H,1H3,(H,21,22) |
InChI-Schlüssel |
BTEWJCAHJQYSKV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Löslichkeit |
35.5 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-chloro-5-fluoroanilino)-1-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]piperidin-2-one](/img/structure/B14173901.png)

![Imidazo[1,2-a]pyridine-7-carboxylic acid, 2-methyl-, ethyl ester](/img/structure/B14173913.png)
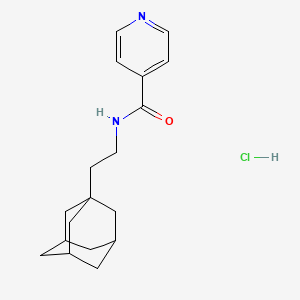
![1H-Pyrrolo[2,3-B]pyridine, 1-(methylsulfonyl)-4-(1-piperazinyl)-](/img/structure/B14173944.png)
![1-(4-Octylphenyl)-2-phenyl-2-{[7-(triethoxysilyl)heptyl]sulfanyl}ethan-1-one](/img/structure/B14173951.png)
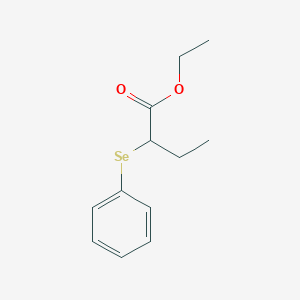
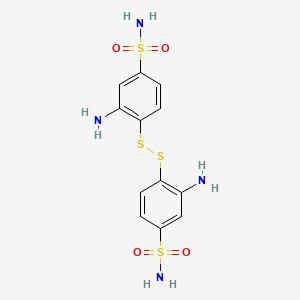

![4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzene-1-sulfonic acid](/img/structure/B14173978.png)
